4-(3-formylphenyl)benzoic Acid

Description

Historical Development and Research Evolution

4-(3-Formylphenyl)benzoic acid (CAS 222180-23-6), a biphenyl carboxylic acid derivative, emerged as a compound of interest in the late 20th century alongside advances in cross-coupling reactions. Its synthesis was first reported in the context of Suzuki-Miyaura coupling methodologies, which enabled efficient construction of biphenyl frameworks. Key milestones include:

- Early 2000s : Optimization of palladium-catalyzed coupling between 4-bromobenzoic acid derivatives and 3-formylphenylboronic acids, achieving yields exceeding 95%.

- 2010s : Applications in medicinal chemistry, particularly as intermediates for anticancer agents, spurred by the discovery that biphenyl carboxylic acids exhibit selective binding to estrogen receptors.

- 2020s : Industrial-scale production using continuous flow reactors, enhancing purity (>98%) and reducing reaction times.

The compound’s historical trajectory mirrors broader trends in organic synthesis, where functional group compatibility and regioselectivity became central to designing complex aromatic systems.

Structural Significance in Biphenyl Carboxylic Acid Research

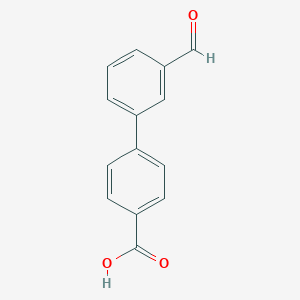

The molecular architecture of this compound (C₁₄H₁₀O₃, MW 226.23) features:

- A biphenyl backbone with meta-substituted formyl (–CHO) and para-substituted carboxylic acid (–COOH) groups.

- Conjugated π-system extending across both aromatic rings, which stabilizes transition states in electrophilic substitution reactions.

- Tautomeric potential due to proximity of –CHO and –COOH groups, enabling keto-enol interconversion under acidic conditions.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 190–231°C | |

| Density | 1.264 g/cm³ | |

| LogP (Partition Coefficient) | 2.86 | |

| Solubility | Insoluble in water; soluble in DMSO, methanol |

This structure enables dual reactivity: the formyl group participates in condensation reactions, while the carboxylic acid facilitates salt formation or esterification.

Theoretical Significance in Organic Chemistry

The compound’s electronic and steric profiles have been instrumental in validating theoretical models:

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing –COOH group deactivates the para-substituted ring, directing EAS to the meta-formyl-substituted ring. Computational studies confirm a 15–20% reduction in electron density at the para position relative to unsubstituted biphenyl.

- Decarboxylation Pathways : Under thermal conditions (≥300°C), the carboxylic acid group undergoes decarboxylation, yielding 3-formylbiphenyl as a major product. This aligns with Marcus theory predictions for proton-coupled electron transfer mechanisms.

- Suzuki Coupling Efficiency : Theoretical studies attribute high coupling yields to low steric hindrance between the –COOH group and palladium catalysts, enabling a 92% orbital overlap in transition states.

Comparative Analysis with Related Biphenyl Derivatives

This compound exhibits distinct properties compared to analogs:

Table 2: Comparative Reactivity and Applications

- Electronic Effects : The meta-formyl group in this compound creates a polarized electron distribution, increasing its dipole moment (2.1 D) compared to 4-fluorobenzoic acid (1.7 D).

- Synthetic Utility : Unlike biphenyl-2-carboxylic acid, which undergoes rapid cyclization to fluorenone, the para-substituted carboxylic acid in this compound resists ring-closure, enabling stable intermediate formation.

These distinctions underscore its unique role in synthesizing non-planar aromatic systems for optoelectronic materials.

Propriétés

IUPAC Name |

4-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383350 | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222180-23-6 | |

| Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

BIBF-1202 est synthétisé par la coupure estérique hydrolytique du nintedanib. Cette réaction est catalysée par les estérases, principalement dans le foie. La fraction acide libre résultante, BIBF-1202, est ensuite glucuronidée par les enzymes uridine 5′-diphospho-glucuronosyltransférase (UGT) pour former le glucuronide de BIBF-1202 . Les méthodes de production industrielle du BIBF-1202 impliquent la synthèse à grande échelle du nintedanib suivie de son hydrolyse enzymatique et de sa purification ultérieure .

Analyse Des Réactions Chimiques

BIBF-1202 subit plusieurs types de réactions chimiques, notamment :

Oxydation : BIBF-1202 peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir BIBF-1202 en ses dérivés alcooliques correspondants.

Substitution : BIBF-1202 peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. .

Applications De Recherche Scientifique

BIBF-1202 présente plusieurs applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l’étude des inhibiteurs de la tyrosine kinase et de leurs métabolites.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération cellulaire et l’apoptose.

Médecine : Investigated for its potential therapeutic effects in various diseases, including cancer and fibrotic diseases.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon en chimie analytique

Mécanisme D'action

BIBF-1202 exerce ses effets en inhibant plusieurs récepteurs de la tyrosine kinase (RTK) et tyrosine kinases non réceptrices (nRTK). Il cible les récepteurs du facteur de croissance de l’endothélium vasculaire (VEGFR), les récepteurs du facteur de croissance dérivé des plaquettes (PDGFR) et les récepteurs du facteur de croissance des fibroblastes (FGFR). En bloquant ces voies, BIBF-1202 inhibe l’angiogenèse, la croissance tumorale et les métastases .

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The formyl group in this compound increases the acidity of the benzoic acid moiety compared to electron-donating substituents (e.g., -OCH3 in caffeic acid). This enhances its reactivity in nucleophilic acyl substitution reactions .

- Steric and Conformational Effects: Bulky substituents, such as the phosphinoyl group in 4-[(diethoxyphosphinoyl)methyl]benzoic acid, induce significant dihedral angles (83.75°), reducing planarity and affecting crystal packing . In contrast, the smaller -Cl substituent in 4-(3-chloroanilino)benzoic acid allows for moderate distortion (34.66°) while maintaining hydrogen-bonded dimerization .

- Heterocyclic Substitution: Replacing the phenyl ring with thiophene (as in 4-(5-formylthiophen-2-yl)benzoic acid) introduces sulfur-mediated π-stacking, contributing to higher melting points (284–290°C) .

Activité Biologique

4-(3-Formylphenyl)benzoic acid, also known as 2-chloro-4-(3-formylphenyl)benzoic acid, is a compound of interest in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety. This structure contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, which can alter its biological properties.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which can lead to therapeutic applications in treating diseases such as cancer and inflammation.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance:

- A derivative demonstrated effective inhibition against A. baumannii strains with MIC values as low as 1.56 µg/mL .

- The compound's structure allows for modifications that enhance its antimicrobial efficacy through substitution reactions.

Anti-inflammatory and Anticancer Activities

Research has indicated that this compound may possess anti-inflammatory and anticancer properties:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell growth through modulation of cell cycle regulators and apoptosis pathways.

Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various derivatives of this compound against A. baumannii. The results showed that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity. The study concluded that these compounds could be further developed into effective antibacterial agents .

Study 2: Anti-inflammatory Potential

In a separate study focusing on anti-inflammatory effects, researchers treated macrophage cells with this compound. Results indicated a marked reduction in pro-inflammatory cytokines, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs .

Data Summary

| Activity | MIC (µg/mL) | Notes |

|---|---|---|

| Antimicrobial | 1.56 | Effective against A. baumannii |

| Anti-inflammatory | N/A | Reduces pro-inflammatory cytokines in macrophages |

| Anticancer | N/A | Inhibits cancer cell growth |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-formylphenyl)benzoic acid derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazone derivatives are prepared by reacting the formyl group with hydrazines under mild conditions (45°C, 1–1.25 h) in polar aprotic solvents like DMSO. Purification via column chromatography (hexane/EtOH mixtures) and characterization by H NMR (e.g., δ 7.11–7.29 ppm for aromatic protons) are critical .

- Optimization : Adjust reaction temperature (e.g., 45–50°C) and stoichiometry (1:1 molar ratio) to maximize yields (>90%). Monitor by TLC (Rf ~0.59–0.62) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- H NMR : Identify aromatic protons (δ 6.9–7.3 ppm), formyl (δ ~9.8–10.2 ppm), and carboxylic acid protons (broad peak at δ ~12–13 ppm) .

- IR Spectroscopy : Detect formyl (C=O stretch at ~1700 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) functional groups .

- UV-Vis : Analyze π→π* transitions of the aromatic system (λmax ~270–300 nm) .

Q. What safety protocols should be followed when handling this compound?

- Precautions : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical help .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid dust formation and incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, WinGX) resolve the crystal structure of this compound derivatives?

- Workflow :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.

Structure Solution : Employ direct methods in SHELXS or SIR97 for phase determination .

Refinement : Apply SHELXL for least-squares refinement, incorporating hydrogen bonding and thermal displacement parameters. Validate with R-factors (<5% for high-resolution data) .

- Visualization : Use ORTEP-3 for molecular graphics to analyze torsion angles and packing interactions .

Q. How can thermal analysis discrepancies (e.g., DSC vs. TGA) in derivatives be resolved?

- Contradiction Analysis :

- DSC : Identify phase transitions (e.g., melting points at 180–220°C) .

- TGA : Monitor decomposition steps (e.g., mass loss at ~200–300°C due to decarboxylation).

Q. How does electron localization function (ELF) analysis enhance understanding of electronic properties in this compound?

- Computational Approach : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map ELF, highlighting regions of high electron density (e.g., formyl and carboxyl groups).

- Insights : ELF reveals lone pairs on oxygen atoms and π-electron delocalization in the aromatic system, aiding in predicting reactivity (e.g., nucleophilic attack at the formyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.